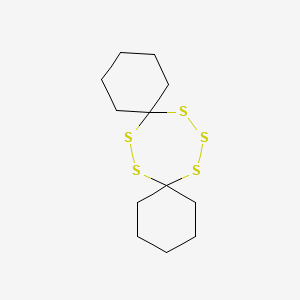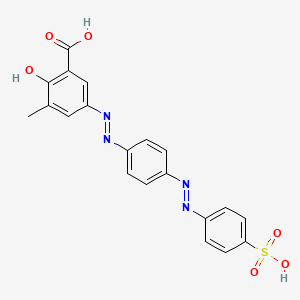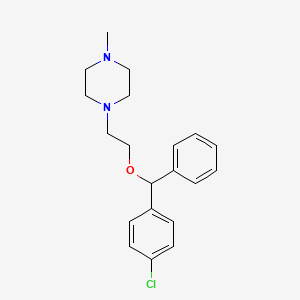
2-(2-Biphenylyloxy)triethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Biphenylyloxy)triethylamine is an organic compound with the molecular formula C18H23NO. It is a derivative of triethylamine, where one of the hydrogen atoms is replaced by a 2-(2-biphenylyloxy) group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Biphenylyloxy)triethylamine typically involves the reaction of 2-biphenylyloxy chloride with triethylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the triethylamine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is essential to maintain the desired reaction conditions and to minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Biphenylyloxy)triethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of new substituted amine derivatives.
Applications De Recherche Scientifique
2-(2-Biphenylyloxy)triethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Biphenylyloxy)triethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylamine: A simpler amine with similar basic properties but lacking the biphenylyloxy group.
2-(2-Biphenylyloxy)diethylamine: A related compound with two ethyl groups instead of three.
2-(2-Biphenylyloxy)ethylamine: A compound with a single ethyl group.
Uniqueness
2-(2-Biphenylyloxy)triethylamine is unique due to the presence of the biphenylyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various applications.
Propriétés
Numéro CAS |
1679-67-0 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N,N-diethyl-2-(2-phenylphenoxy)ethanamine |
InChI |
InChI=1S/C18H23NO/c1-3-19(4-2)14-15-20-18-13-9-8-12-17(18)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |
Clé InChI |
VIWNTYCMLMKKAM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


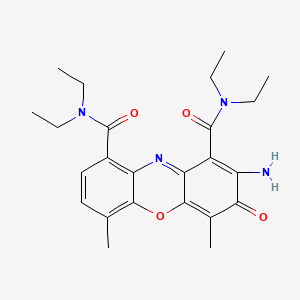


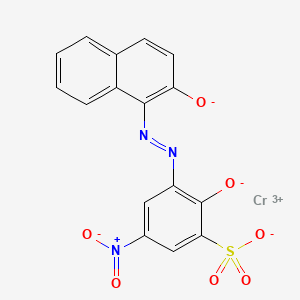
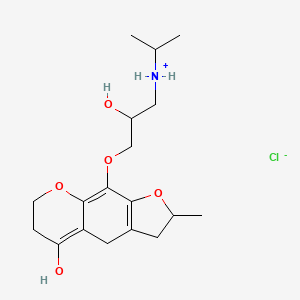
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)


![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
